An In-Depth Technical Guide to 1-(5-Bromo-2-nitrophenyl)ethanone (CAS: 41877-24-1)
An In-Depth Technical Guide to 1-(5-Bromo-2-nitrophenyl)ethanone (CAS: 41877-24-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(5-Bromo-2-nitrophenyl)ethanone, a key chemical intermediate with significant applications in organic synthesis and drug discovery. This document details its physicochemical properties, synthesis, and reactivity. Furthermore, it explores its utility as a precursor in the synthesis of bioactive heterocyclic compounds, with a particular focus on quinazoline derivatives that function as kinase inhibitors. Detailed experimental protocols for its synthesis and subsequent transformation are provided, alongside a visualization of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a prominent target for quinazoline-based therapeutics.
Chemical and Physical Properties
1-(5-Bromo-2-nitrophenyl)ethanone is a solid organic compound at room temperature.[1][2] Its chemical structure features a phenyl ring substituted with a bromine atom, a nitro group, and an acetyl group, making it a versatile building block in synthetic chemistry.[3]
| Property | Value | Reference(s) |
| CAS Number | 41877-24-1 | [4] |
| Molecular Formula | C8H6BrNO3 | [4] |
| Molecular Weight | 244.04 g/mol | [4] |
| Appearance | Off-white to yellow solid | [1] |
| Melting Point | 92-94 °C | [1] |
| Boiling Point | 345.6 ± 27.0 °C (Predicted) | [1] |
| Density | 1.637 ± 0.06 g/cm3 (Predicted) | [1] |
| InChI | 1S/C8H6BrNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,1H3 | [4] |
| InChIKey | AFDAUYYWZNNSFV-UHFFFAOYSA-N | [4] |
| SMILES | CC(=O)C1=C(C=CC(=C1)Br)--INVALID-LINK--[O-] | [4] |
Synthesis and Experimental Protocols
The most common synthetic route to 1-(5-Bromo-2-nitrophenyl)ethanone involves the nitration of a substituted acetophenone.
Synthesis of 1-(5-Bromo-2-nitrophenyl)ethanone from 3'-Bromoacetophenone
This procedure details the nitration of 3'-bromoacetophenone to yield the target compound.
Experimental Protocol:
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Preparation of the Nitrating Mixture: In a suitable reaction vessel, prepare a mixture of sulfuric acid and nitric acid in a 1:7 (v/v) ratio. Pre-cool this mixture to -20°C using an appropriate cooling bath.
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Addition of Starting Material: Slowly add 100 g of 3'-bromoacetophenone dropwise to the pre-cooled nitrating mixture. Maintain the reaction temperature at -20°C throughout the addition.
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Reaction: Stir the reaction mixture overnight at -20°C.
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Quenching: Upon completion of the reaction, carefully pour the reaction mixture into ice water to quench the reaction.
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Isolation of Product: Collect the resulting precipitate by filtration. This will yield approximately 107 g of 1-(5-Bromo-2-nitrophenyl)ethanone as a yellow solid (87% yield).[1]
Chemical Reactivity and Applications in Drug Development
The presence of the nitro, bromo, and acetyl functional groups makes 1-(5-Bromo-2-nitrophenyl)ethanone a versatile intermediate for the synthesis of a variety of more complex molecules. A particularly important application is in the synthesis of quinazoline derivatives, a class of compounds known for their broad range of biological activities, including as kinase inhibitors.
The general synthetic strategy involves two key steps:
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Reduction of the Nitro Group: The nitro group is reduced to an amine, yielding 1-(2-amino-5-bromophenyl)ethanone. This transformation can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.
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Cyclization to form the Quinazoline Core: The resulting aminoketone can then undergo cyclization with a suitable reagent, such as an isothiocyanate, to form the quinazoline ring system.
Exemplary Synthesis of a 6-Bromo-quinazoline Derivative
The following protocol is adapted from the synthesis of similar 6-bromo-quinazoline-4(3H)-one derivatives and illustrates the conversion of a bromo-substituted anthranilic acid (a related precursor) to a quinazoline core. This highlights the general methodology that can be applied to derivatives of 1-(5-Bromo-2-nitrophenyl)ethanone after reduction of the nitro group and oxidation of the acetyl group to a carboxylic acid.
Experimental Protocol for the Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one:
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Reaction Setup: In a round-bottom flask, a mixture of 5-bromoanthranilic acid (10 mmol), phenyl isothiocyanate (15 mmol), and triethylamine (2 mL) in absolute ethanol (30 mL) is prepared.
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Reflux: The reaction mixture is heated at reflux (approximately 65 °C) for 20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Product Isolation: After completion, the reaction mixture is filtered.
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Purification: The collected residue is recrystallized from ethanol to yield the 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one product.[5]
Role in Targeting the EGFR Signaling Pathway
Quinazoline-based compounds are well-established as inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways that are often dysregulated in cancer. A prominent target for these inhibitors is the Epidermal Growth Factor Receptor (EGFR).
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. In many cancers, this pathway is hyperactivated due to mutations in the EGFR gene. Quinazoline-based inhibitors, such as Gefitinib, act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By binding to the ATP-binding site, they block the autophosphorylation of EGFR and the subsequent activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This inhibition ultimately leads to a reduction in cancer cell proliferation and the induction of apoptosis.[2][6]
Safety and Handling
1-(5-Bromo-2-nitrophenyl)ethanone is classified as harmful and an irritant. Appropriate safety precautions should be taken when handling this compound. This includes wearing personal protective equipment such as safety goggles, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
1-(5-Bromo-2-nitrophenyl)ethanone is a valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its functional groups make it an important precursor for the development of complex heterocyclic molecules. Its application in the synthesis of quinazoline-based kinase inhibitors highlights its significance in the field of drug discovery and development, particularly in the context of targeted cancer therapies. This guide provides a foundational understanding of its properties, synthesis, and potential applications for researchers and scientists in the pharmaceutical and chemical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(5-Bromo-2-nitrophenyl)ethanone | C8H6BrNO3 | CID 12224157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Gefitinib? [synapse.patsnap.com]
